4-Cadinen-7-ol

Description

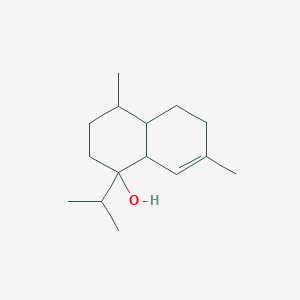

Structure

3D Structure

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

4,7-dimethyl-1-propan-2-yl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol |

InChI |

InChI=1S/C15H26O/c1-10(2)15(16)8-7-12(4)13-6-5-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3 |

InChI Key |

MUROKQYXIPVTGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C2C1CCC(=C2)C)(C(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Botanical Origins of 4-Cadinen-7-ol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of the sesquiterpenoid 4-Cadinen-7-ol in the plant kingdom. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, natural product chemistry, and drug development. It details the known botanical sources, quantitative data, and methodologies for the extraction, isolation, and identification of this compound.

Executive Summary

This compound is a cadinane-type sesquiterpenoid alcohol found in the essential oils of certain plants. While its biological activities are still under investigation, related cadinene derivatives have demonstrated a range of bioactivities, including antimicrobial and anti-inflammatory properties. This guide identifies Ageratina adenophora as a key natural source of this compound and provides a detailed framework for its study.

Natural Sources and Quantitative Analysis

The primary documented plant source of this compound is Ageratina adenophora (formerly Eupatorium adenophorum), a perennial herbaceous plant in the Asteraceae family, commonly known as Crofton weed. While numerous studies have analyzed the essential oil of A. adenophora, specific quantitative data for this compound is limited. However, analysis of the closely related species Ageratina dendroides provides a valuable reference point for the potential concentration of similar compounds.

| Plant Species | Family | Plant Part | Compound | Concentration (% of Essential Oil) | Reference |

| Ageratina adenophora | Asteraceae | Aerial Parts | This compound | Data not available | OSADHI Database |

| Ageratina dendroides | Asteraceae | Aerial Parts | cis-Cadin-4-en-7-ol | 2.00 | [1] |

Experimental Protocols

The following section outlines a standard methodology for the extraction, identification, and quantification of this compound from plant material, based on established protocols for sesquiterpenoid analysis in Ageratina species.

Plant Material Collection and Preparation

-

Collection: Aerial parts (leaves and stems) of Ageratina adenophora should be collected from a single, well-defined population to ensure consistency.

-

Drying: The plant material should be air-dried in the shade at room temperature for 7-10 days until brittle.

-

Grinding: The dried material should be ground into a coarse powder using a mechanical grinder.

Extraction of Essential Oil by Hydrodistillation

-

Apparatus: A Clevenger-type apparatus is used for hydrodistillation.

-

Procedure:

-

A known quantity (e.g., 500 g) of the powdered plant material is placed in a round-bottom flask.

-

The material is fully submerged in distilled water.

-

The mixture is heated to boiling, and the steam and volatilized essential oil are condensed.

-

The essential oil, being less dense than water, separates and is collected from the graduated tube of the Clevenger apparatus.

-

The distillation process is typically carried out for 3-4 hours.

-

The collected oil is dried over anhydrous sodium sulfate and stored in a sealed, dark glass vial at 4°C until analysis.

-

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A GC-MS system equipped with a flame ionization detector (FID) for quantification and a mass selective detector for identification.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating sesquiterpenoids.

-

GC Conditions (Representative):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 60°C for 5 minutes, then ramped up to 240°C at a rate of 3°C/minute, and held at 240°C for 10 minutes.

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/minute.

-

Injection Mode: Splitless.

-

-

MS Conditions (Representative):

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-550

-

-

Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard (if available) or with data from spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of this compound in the essential oil is calculated from the GC-FID peak area relative to the total peak area of all identified components. For absolute quantification, a calibration curve should be prepared using a certified reference standard of this compound.

Workflow for Isolation and Identification of this compound

References

An In-depth Technical Guide to the Stereoisomers and Enantiomers of 4-Cadinen-7-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers and enantiomers of 4-Cadinen-7-ol, a cadinane-type sesquiterpenoid. This document collates available data on their physicochemical properties, biological activities, and spectral characterization, alongside generalized experimental protocols for their synthesis and separation.

Introduction to this compound and its Stereoisomers

This compound is a bicyclic sesquiterpene alcohol with the molecular formula C₁₅H₂₆O. Its structure contains multiple chiral centers, giving rise to a variety of stereoisomers. The cadinane skeleton is common in many natural products, and its derivatives often exhibit significant biological activities. The precise stereochemistry of these molecules is crucial as it can dramatically influence their pharmacological effects.

The known stereoisomers of this compound include various forms of δ-cadinol, such as (+)-δ-cadinol (also known as torreyol) and (-)-δ-cadinol, as well as cis- and trans-isomers of cadin-4-en-7-ol. Other related stereoisomers mentioned in the literature include Chamomillol and Amorph-4-en-7-ol.[1]

Physicochemical Properties

Quantitative data on the physicochemical properties of each specific stereoisomer of this compound is limited in publicly available literature. However, data for δ-cadinol and computed data for related structures provide some insights.

| Property | δ-Cadinol (general) | cis-Cadin-4-en-7-ol | (+)-δ-Cadinol (Computed) | Cadin-4-en-10-ol (Computed) |

| Molecular Formula | C₁₅H₂₆O[2][3] | C₁₅H₂₆O[1] | C₁₅H₂₆O | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol [2][3] | 222.3663 g/mol [1] | 222.37 g/mol | 222.37 g/mol [4] |

| Boiling Point | 303.4 °C at 760 mmHg | Not available | Not available | Not available |

| Density | 0.937 g/cm³ | Not available | Not available | Not available |

| Optical Rotation [α] | Not available for each isomer | Not available | Not available | Not available |

| Kovats Retention Index | 1576, 1644 (non-polar column)[2] | 1598-1650 (non-polar column) | Not available | 2217 (polar column)[4] |

Biological Activities and Potential Therapeutic Applications

Cadinane sesquiterpenoids, including the stereoisomers of this compound, have been investigated for a range of biological activities. The specific activity is often dependent on the stereochemistry of the molecule.

| Biological Activity | Stereoisomer(s) | Quantitative Data | Reference |

| Cytotoxicity | (+)-Torreyol (a δ-cadinol) | IC₅₀ = 3.5 ± 0.58 μg/mL (MCF7 breast cancer cell line) | [5] |

| Anti-inflammatory | General cadinane-type sesquiterpenoids | Inhibition of nitric oxide (NO) production with IC₅₀ values comparable to hydrocortisone.[6][7][8] For one compound, 43.14 ± 8.09% inhibition of TPA-induced mouse ear edema at 228 μ g/ear .[9][10] | [6][7][8][9][10] |

| Anti-HIV | General cadinane-type sesquiterpenoids | EC₅₀ values in the range of 0.17 to 9.28 µM against HIV-1 reverse transcriptase. | [6][7][8] |

| Antiparasitic | (-)-T-Cadinol (related compound) | IC₅₀ = 18.2 μM (trypomastigote) and 15.8 μM (amastigote) against Trypanosoma cruzi. | [11] |

| Antimicrobial/Antifungal | δ-Cadinol | Active against various pathogenic bacteria and fungi. | [11] |

Experimental Protocols

Enantioselective Synthesis

The enantioselective synthesis of cadinane sesquiterpenes is a complex challenge due to the multiple stereocenters. A common strategy involves the use of chiral starting materials or chiral catalysts.

Generalized Protocol for Enantioselective Synthesis of a Cadinane Core:

-

Starting Material: A common starting point is a prochiral cyclohexenone derivative.

-

Asymmetric Conjugate Addition: Introduction of a methyl group or another substituent at a specific position using a chiral copper-based catalyst and a Grignard reagent to establish the first stereocenter.

-

Annulation: Formation of the second ring through various methods like Robinson annulation or a Diels-Alder reaction to construct the decalin core.

-

Functional Group Interconversion: A series of reduction, oxidation, and protection/deprotection steps to introduce the hydroxyl group at C-7 and the double bond at C-4 in the desired stereochemical orientation.

-

Purification: Purification at each step is typically performed using column chromatography on silica gel.

Chiral Separation of Stereoisomers

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most effective methods for separating enantiomers and diastereomers of sesquiterpene alcohols.

Generalized Protocol for Chiral HPLC Separation:

-

Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is often effective.

-

Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol is commonly used for normal-phase chromatography. The ratio is optimized to achieve the best separation.

-

Detection: A UV detector is typically used if the molecule has a chromophore. If not, a refractive index detector or mass spectrometer can be employed.

-

Flow Rate: Typically around 1 mL/min.

-

Temperature: Room temperature is usually sufficient, but can be varied to optimize separation.

Generalized Protocol for Chiral GC-MS Analysis:

-

Column: A capillary column coated with a chiral stationary phase, often a cyclodextrin derivative (e.g., Rt-βDEXsm), is used.[12]

-

Carrier Gas: Helium is the most common carrier gas.

-

Temperature Program: A temperature gradient is typically used to ensure good separation of all components. For example, starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 240°C).

-

Injector and Detector Temperature: These are typically set higher than the maximum oven temperature.

-

Mass Spectrometry: Electron ionization (EI) is commonly used, with a scan range appropriate for the molecular weight of the analyte.

Spectral Data

Comprehensive and assigned NMR and mass spectral data for each individual stereoisomer of this compound are not available in a single public repository. The following provides an overview of expected spectral features.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound stereoisomers is expected to show a molecular ion peak (M⁺) at m/z 222, corresponding to the molecular weight. Common fragmentation patterns for sesquiterpene alcohols include the loss of a water molecule (M⁺ - 18) and the loss of an isopropyl group (M⁺ - 43).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be complex due to the number of protons and their various couplings. Key signals would include:

-

Singlets or doublets for the methyl groups.

-

A multiplet for the proton on the carbon bearing the isopropyl group.

-

Signals for the olefinic proton.

-

A complex series of multiplets for the aliphatic protons of the decalin ring system.

¹³C NMR: The carbon NMR spectrum would show 15 distinct signals for each unique carbon atom in the molecule, assuming no coincidental overlap. The chemical shifts would be in the following approximate ranges:

-

Aliphatic carbons (CH, CH₂, CH₃): 15-60 ppm

-

Carbon bearing the hydroxyl group (C-7): 65-80 ppm

-

Olefinic carbons (C-4 and C-5): 120-140 ppm

The precise chemical shifts and coupling constants in both ¹H and ¹³C NMR will be highly dependent on the stereochemistry of the molecule.

Signaling Pathways and Logical Relationships

Specific signaling pathways directly modulated by the stereoisomers of this compound have not been elucidated in the available literature. However, based on their observed anti-inflammatory and cytotoxic activities, we can postulate potential mechanisms of action.

References

- 1. cis-Cadin-4-en-7-ol [webbook.nist.gov]

- 2. delta-Cadinol | C15H26O | CID 3084311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. Cadin-4-en-10-ol | C15H26O | CID 519662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 6. Cadinane-type sesquiterpenes with potential anti-inflammatory and anti-HIV activities from the stems and leaves of Mappianthus iodoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - Cadinane-type sesquiterpenes with potential anti-inflammatory and anti-HIV activities from the stems and leaves of Mappianthus iodoides - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 8. [PDF] Cadinane-type sesquiterpenes with potential anti-inflammatory and anti-HIV activities from the stems and leaves of Mappianthus iodoides | Semantic Scholar [semanticscholar.org]

- 9. Cadinane-Type Sesquiterpenoids from Heterotheca inuloides: Absolute Configuration and Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cadinol | Benchchem [benchchem.com]

- 12. gcms.cz [gcms.cz]

Spectroscopic and Structural Elucidation of 4-Cadinen-7-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid 4-Cadinen-7-ol, a bicyclic alcohol with the molecular formula C₁₅H₂₆O. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

This compound is a member of the cadinane class of sesquiterpenoids, characterized by a decahydronaphthalene skeleton. The specific stereoisomer detailed in this guide is cis-Cadin-4-en-7-ol.

Molecular Formula: C₁₅H₂₆O[1] Molecular Weight: 222.3663 g/mol [1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of natural products. The following sections present the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

However, based on the known structure of cadinane-type sesquiterpenoids, a general experimental protocol for acquiring such data is provided below.

Mass Spectrometry (MS)

Similar to the NMR data, a detailed mass spectrum with fragmentation analysis for this compound is not explicitly published in the available literature. Gas chromatography-mass spectrometry (GC-MS) is the common method for identifying this compound in essential oil analyses, where identification is typically based on comparison of retention indices and mass spectra with library data.

Experimental Protocols

The following protocols describe standard methodologies for the acquisition of NMR and MS data for sesquiterpenoids like this compound.

NMR Data Acquisition (General Protocol)

¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.

-

Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in approximately 0.5 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.

-

¹H NMR: Proton NMR spectra are acquired using a standard pulse sequence. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS).

-

¹³C NMR: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. Chemical shifts (δ) are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

2D NMR: For complete structural elucidation and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional NMR experiments is employed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for establishing the connectivity of the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry of the molecule.

-

The workflow for NMR-based structural elucidation can be visualized as follows:

Mass Spectrometry Data Acquisition (GC-MS Protocol)

Gas chromatography-mass spectrometry is a standard technique for the analysis of volatile compounds like sesquiterpenoids in essential oils.

-

Instrumentation: A typical setup includes a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Chromatographic Separation: The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 column). The column temperature is gradually increased (a temperature ramp) to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Ionization and Mass Analysis: As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are bombarded with electrons (typically at 70 eV). This causes ionization and fragmentation of the molecules. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Interpretation: The resulting mass spectrum shows the relative abundance of the different fragments. The molecular ion peak (M⁺), if present, corresponds to the molecular weight of the compound. The fragmentation pattern provides a "fingerprint" that can be compared to spectral libraries for identification.

The logical flow of a GC-MS experiment is depicted below:

Signaling Pathways and Logical Relationships

As a natural product, this compound's biological activities and interactions with cellular signaling pathways are areas of active research. A generalized representation of how a natural product might be investigated for its therapeutic potential is shown below. This diagram illustrates the logical progression from initial screening to the identification of a mechanism of action.

Conclusion

This technical guide has outlined the available information and standard methodologies for the spectroscopic analysis of this compound. While a complete, published dataset for this specific compound remains elusive, the provided protocols and workflows offer a solid foundation for researchers aiming to isolate, identify, and characterize this and other related sesquiterpenoids. Further research is warranted to fully elucidate the spectroscopic properties and potential biological activities of this compound.

References

The Sentinel Molecule: 4-Cadinen-7-ol's Role in Plant Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated and dynamic chemical arsenal to defend against a myriad of herbivores. Among the vast array of secondary metabolites, sesquiterpenoids play a crucial role in these defense mechanisms. This technical guide delves into the biological significance of a specific cadinane-type sesquiterpenoid, 4-Cadinen-7-ol (also known as amorph-4-en-7-ol), in plant defense. This volatile organic compound has been identified as a potent deterrent against insect herbivores, highlighting its potential for applications in sustainable agriculture and the development of novel pest control strategies. This document provides a comprehensive overview of its function, the signaling pathways governing its production, and detailed experimental protocols for its study.

Biological Role and Efficacy

This compound is a key component of the herbivore-induced plant volatile (HIPV) blend in several plant species, most notably in the invasive plant Eupatorium adenophorum. Its primary defensive function is as a potent antifeedant against generalist insect herbivores.

Data on Defensive Action

While specific quantitative data such as EC50 or LC50 values for this compound are not extensively documented in publicly available literature, studies on cadinane sesquiterpenoids from Eupatorium adenophorum, including (-)-amorph-4-en-7-ol, have demonstrated significant antifeedant properties against the generalist insect herbivore, the beet armyworm (Spodoptera exigua). The strong deterrent effect of the natural blend containing this compound underscores its importance in plant defense.

| Compound/Extract | Target Herbivore | Bioassay Type | Observed Effect | Reference |

| Cadinene sesquiterpenes (including (-)-amorph-4-en-7-ol) from E. adenophorum | Spodoptera exigua | Antifeedant Assay | Potent antifeedant activity | [1][2] |

Biosynthesis and its Regulation

The production of this compound is a tightly regulated process, initiated in response to herbivore feeding. The biosynthesis pathway and its regulation are critical for an effective and timely defense response.

Biosynthetic Pathway

This compound is synthesized via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are converted to the C15 compound farnesyl diphosphate (FPP), the immediate precursor for sesquiterpenoid biosynthesis. A specific sesquiterpene synthase (TPS) then catalyzes the cyclization of FPP to form the cadinane skeleton, which is subsequently hydroxylated to yield this compound. In Eupatorium adenophorum, the enzyme responsible for the production of amorpha-4,7(11)-diene and (-)-amorph-4-en-7-ol has been identified as EaTPS1[1][2].

Signaling Pathways

The induction of this compound biosynthesis upon herbivore attack is primarily mediated by the jasmonate signaling pathway. Mechanical damage and elicitors present in the herbivore's oral secretions trigger a signaling cascade that leads to the accumulation of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile derepresses the transcription factor MYC2, which in turn activates the expression of sesquiterpene synthase genes, such as EaTPS1, leading to the production of this compound. Interestingly, studies have shown that while mechanical wounding and methyl jasmonate treatment can induce the release of (-)-amorph-4-en-7-ol, they negatively regulate the expression of the EaTPS1 gene, suggesting a complex regulatory mechanism that may involve post-transcriptional or translational controls, or the involvement of other signaling pathways[1][2].

There is significant crosstalk between the jasmonate pathway and other signaling pathways, such as those involving ethylene and salicylic acid, which can fine-tune the plant's defense response.

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissue

This protocol describes the extraction of volatile sesquiterpenoids from plant material for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Fresh or frozen plant tissue (e.g., leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Dichloromethane (CH₂Cl₂) or hexane, GC grade

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Glass vials with PTFE-lined caps

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Internal standard (e.g., n-octadecane)

Procedure:

-

Sample Preparation: Freeze a known weight of fresh plant tissue (e.g., 1 g) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered tissue to a glass vial and add a known volume of solvent (e.g., 5 mL of dichloromethane) containing a known concentration of an internal standard.

-

Incubation: Vortex the mixture for 1 minute and then incubate at room temperature for 1 hour with occasional shaking.

-

Drying: After incubation, add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Filtration: Filter the extract through a glass wool plug or a syringe filter (0.22 µm) into a clean GC vial.

-

GC-MS Analysis: Inject 1 µL of the extract into the GC-MS system.

-

GC Conditions (example):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Injector temperature: 250°C

-

Oven program: 50°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions (example):

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Scan range: m/z 40-500.

-

-

-

Identification and Quantification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard or by comparison with mass spectral libraries (e.g., NIST). Quantify the compound by comparing its peak area to that of the internal standard.

Antifeedant Bioassay using Spodoptera exigua

This protocol outlines a choice bioassay to evaluate the antifeedant activity of this compound against Spodoptera exigua larvae.

Materials:

-

Third-instar Spodoptera exigua larvae (starved for 4 hours prior to the assay)

-

Fresh host plant leaves (e.g., cabbage or cotton)

-

This compound of known concentration dissolved in a suitable solvent (e.g., acetone)

-

Solvent control (e.g., acetone)

-

Petri dishes (9 cm diameter) lined with moist filter paper

-

Leaf disc cutter (e.g., 2 cm diameter)

-

Micropipette

Procedure:

-

Preparation of Leaf Discs: Cut leaf discs of a uniform size using the leaf disc cutter.

-

Treatment Application:

-

Treatment Disc: Apply a known volume (e.g., 10 µL) of the this compound solution evenly onto the surface of a leaf disc and allow the solvent to evaporate completely.

-

Control Disc: Apply the same volume of the solvent control to another leaf disc and allow it to evaporate.

-

-

Assay Setup: Place one treatment disc and one control disc on opposite sides of a Petri dish.

-

Introduction of Larvae: Place a single, pre-starved third-instar larva in the center of the Petri dish.

-

Incubation: Seal the Petri dishes and place them in a controlled environment chamber (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

-

Data Collection: After 24 hours, measure the area of each leaf disc consumed using a leaf area meter or image analysis software.

-

Calculation of Antifeedant Index (AFI): AFI (%) = [(C - T) / (C + T)] x 100 Where:

-

C = Area of the control disc consumed

-

T = Area of the treatment disc consumed

-

-

Replication: Replicate the experiment at least 20 times.

Conclusion

This compound stands out as a significant player in the chemical defense strategies of plants. Its potent antifeedant activity against generalist herbivores, coupled with its inducible biosynthesis regulated by the jasmonate signaling pathway, makes it a fascinating subject for research in plant-insect interactions and chemical ecology. The detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the properties of this and other related sesquiterpenoids. A deeper understanding of the molecular mechanisms underlying the production and action of this compound could pave the way for innovative and environmentally friendly approaches to crop protection.

References

- 1. Arabidopsis MYC2 Interacts with DELLA Proteins in Regulating Sesquiterpene Synthase Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Cadinen-7-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the sesquiterpenoid 4-Cadinen-7-ol. While specific experimental data for this compound is limited in publicly available literature, this document consolidates the existing information and supplements it with data from closely related cadinane sesquiterpenoids to offer a valuable resource for researchers. This guide covers chemical structure, physical properties, spectral data, and potential biological activities, alongside illustrative experimental protocols and pathway diagrams.

Introduction

This compound is a sesquiterpenoid alcohol belonging to the cadinane class of bicyclic sesquiterpenes. These compounds are widely distributed in the plant kingdom and are known to contribute to the aromatic and medicinal properties of many essential oils. Notably, cis-Cadin-4-en-7-ol has been identified as a significant constituent of the essential oil from Eupatorium adenophorum[1]. The cadinane skeleton is a key structural motif in a variety of natural products that have garnered interest for their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects[2][3][4]. This guide aims to provide a detailed summary of the physicochemical characteristics of this compound to support ongoing research and development in natural product chemistry and drug discovery.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O | [5][6] |

| Molecular Weight | 222.37 g/mol | [5][6] |

| CAS Number | 217650-27-6 (for cis-isomer) | [5][6] |

| Appearance | Oil | Pharmaffiliates |

| Storage Conditions | 2-8°C Refrigerator | Pharmaffiliates |

| Boiling Point | Not available for this compound. (For δ-cadinene: 120-121 °C at 9 mmHg) | PubChem |

| Melting Point | Not available | |

| Solubility | Not available. Expected to be soluble in organic solvents and poorly soluble in water. | |

| logP (Octanol/Water) | Predicted values are available but experimental data is lacking. | [3] |

Spectral Data

Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectra, are not widely published. The identification of this compound in plant extracts is often based on GC-MS library matching. The NIST WebBook provides Gas Chromatography data, including retention indices on various columns, which is useful for identification purposes[2][7][8]. For illustrative purposes, this section provides general characteristics expected for a molecule with this structure.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 222, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of a water molecule (M⁺ - 18) and subsequent fragmentation of the cadinane skeleton. The NIST WebBook contains mass spectral data for the isomeric compound α-Cadinol (Cadin-4-en-10-ol), which can serve as a reference[9].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR chemical shifts for this compound are not available in the cited literature. However, based on the known structure and data from other cadinane sesquiterpenoids, the following characteristic signals can be anticipated:

-

¹H NMR: Signals for methyl groups (singlets and doublets), methylene and methine protons on the saturated rings, an olefinic proton, and a proton on the carbon bearing the hydroxyl group.

-

¹³C NMR: Resonances for approximately 15 distinct carbon atoms, including signals for methyl groups, sp³-hybridized carbons of the bicyclic core, two sp²-hybridized carbons of the double bond, and a carbon atom attached to the hydroxyl group (typically in the range of 60-80 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

-

C=C stretch: A weaker band around 1640-1680 cm⁻¹ for the carbon-carbon double bond.

-

C-O stretch: A band in the region of 1000-1260 cm⁻¹.

Experimental Protocols

Isolation of cis-Cadin-4-en-7-ol from Eupatorium adenophorum

The following is a generalized protocol for the isolation of cis-Cadin-4-en-7-ol from the aerial parts of Eupatorium adenophorum, based on hydro-steam distillation methods reported in the literature[1].

Methodology:

-

Plant Material Preparation: Air-dried aerial parts of Eupatorium adenophorum are ground into a coarse powder.

-

Hydro-steam Distillation: The powdered plant material is subjected to hydro-steam distillation for several hours. The steam and volatile components are condensed and collected in a separator[1].

-

Essential Oil Separation: The essential oil layer is separated from the aqueous distillate.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Chromatographic Fractionation: The crude essential oil is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate fractions based on polarity.

-

Purification: Fractions containing cis-Cadin-4-en-7-ol, as identified by GC-MS, are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Cytotoxicity Assay

The following is a representative protocol for evaluating the cytotoxic activity of this compound against cancer cell lines, adapted from methods used for other sesquiterpenoids[10][11][12][13].

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically dissolved in a suitable solvent like DMSO and then diluted in culture medium). A vehicle control is also included.

-

Incubation: The treated cells are incubated for a specific duration (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay[10][11].

-

Data Analysis: The absorbance is measured, and the concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated.

Biological Activity and Signaling Pathways

Known and Potential Biological Activities

While specific biological activities of this compound are not extensively documented, the broader class of cadinane sesquiterpenoids has been shown to possess a range of pharmacological properties. These include:

-

Cytotoxic Activity: Several cadinane-type sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and Huh7 (liver cancer)[4][14].

-

Antimicrobial Activity: Essential oils rich in cadinane sesquiterpenoids have shown activity against a range of bacteria and fungi[9][15][16]. The microbroth dilution method is a common technique to determine the minimum inhibitory concentration (MIC) of these compounds[16][17][18].

-

Antioxidant Activity: Some cadinane derivatives have been reported to exhibit antioxidant properties[17].

Biosynthesis Pathway

This compound, like all sesquiterpenoids, is biosynthesized from farnesyl pyrophosphate (FPP), which is derived from the mevalonate pathway in the cytoplasm or the MEP pathway in plastids. The cyclization of FPP, catalyzed by a specific sesquiterpene synthase, leads to the formation of the characteristic bicyclic cadinane skeleton. Subsequent enzymatic modifications, such as hydroxylation, result in the formation of this compound.

Conclusion

This compound is a naturally occurring sesquiterpenoid with a chemical profile that suggests potential for further investigation into its biological activities. This guide has compiled the available data on its physical and chemical properties, highlighting the current gaps in experimental values for key parameters and detailed spectral data. The provided experimental protocols and pathway diagrams offer a framework for researchers working on the isolation, characterization, and biological evaluation of this and related compounds. Future research should focus on obtaining pure samples of this compound to fully characterize its physicochemical properties and elucidate its specific pharmacological effects and mechanisms of action.

References

- 1. chemijournal.com [chemijournal.com]

- 2. cis-Cadin-4-en-7-ol [webbook.nist.gov]

- 3. cis-Cadin-4-en-7-ol (CAS 217650-27-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review[v1] | Preprints.org [preprints.org]

- 5. cis-Cadin-4-en-7-ol [webbook.nist.gov]

- 6. cis-Cadin-4-en-7-ol [webbook.nist.gov]

- 7. cis-Cadin-4-en-7-ol [webbook.nist.gov]

- 8. cis-Cadin-4-en-7-ol [webbook.nist.gov]

- 9. 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-, [1R-(1α,4β,4aβ,8aβ)]- [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

- 11. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.uran.ua [journals.uran.ua]

- 14. Cytotoxic Sesquiterpenoids from Ammoides atlantica Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Activity of Some Essential Oils—Present Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

4-Cadinen-7-ol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Cadinen-7-ol, a sesquiterpenoid alcohol found in various plant species. The document details its chemical identity, including its CAS number and molecular formula, and summarizes available quantitative data from scientific literature. This guide is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 217650-27-6 | [1][2] |

| Molecular Formula | C15H26O | [1][2] |

| Molecular Weight | 222.37 g/mol | |

| Synonyms | cis-Cadin-4-en-7-ol |

Physicochemical Properties and Spectroscopic Data

While detailed experimental data for the isolated this compound is limited in publicly available literature, some key analytical information has been reported through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of essential oils.

Gas Chromatography

The retention index is a key parameter in gas chromatography for the identification of compounds. For this compound, the following retention indices have been reported on non-polar columns:

| Retention Index (RI) | Column Type | Reference |

| 1598 | DB-5 | [1] |

| 1635 | 5% Phenyl methyl siloxane | [1] |

| 1637 | DB-5 | [1] |

| 1643 | HP-5MS | [1] |

| 1650 | Col-Elite 5MS | [1] |

Note: Retention indices can vary slightly depending on the specific GC conditions (e.g., temperature program, column dimensions).

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Natural Occurrence

This compound has been identified as a constituent of the essential oils of several plants, most notably from the Asteraceae family.

| Plant Species | Part of Plant | Reported Concentration (%) | Reference |

| Achillea millefolium (Yarrow) | Aerial parts | Varies | |

| Eupatorium adenophorum | Leaves | Varies |

The concentration of this compound in essential oils can vary significantly based on factors such as the geographical origin of the plant, harvesting time, and the extraction method employed.

Potential Biological Activities

While specific studies on the biological activities of isolated this compound are limited, the broader class of cadinene sesquiterpenes has been reported to exhibit a range of pharmacological effects.

-

Antimicrobial Activity: Essential oils containing cadinene derivatives have demonstrated activity against various bacteria and fungi. However, specific Minimum Inhibitory Concentration (MIC) values for this compound are not yet reported.

-

Antioxidant Activity: Sesquiterpenoids are known for their antioxidant potential. Studies on essential oils rich in these compounds suggest potential free radical scavenging activity. Quantitative data, such as IC50 values from assays like DPPH or ABTS, are needed to ascertain the specific antioxidant capacity of this compound.

Further research is required to isolate sufficient quantities of pure this compound to perform comprehensive biological assays and elucidate its mechanisms of action, including any involvement in cellular signaling pathways.

Experimental Protocols

Detailed experimental protocols for the targeted synthesis or isolation of this compound are not extensively described in the available literature. However, general methodologies for the extraction and isolation of sesquiterpenoids from plant material can be adapted.

General Isolation Workflow from Plant Material

The following diagram outlines a typical workflow for the isolation of sesquiterpenoids like this compound from plant sources.

Protocol Steps:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as hexane or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract is then fractionated using column chromatography on silica gel with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures).

-

Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC) or GC-MS, are further purified using techniques like preparative HPLC or preparative TLC to yield the pure this compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Future Research Directions

The current body of knowledge on this compound presents several opportunities for further investigation.

References

The Occurrence of 4-Cadinen-7-ol and Related Cadinane Sesquiterpenoids in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence of 4-cadinen-7-ol and its closely related cadinane sesquiterpenoid isomers in essential oils. Due to the limited direct quantitative data for this compound in publicly available scientific literature, this guide focuses on prominent, well-quantified cadinane sesquiterpenoids found in essential oils, such as δ-cadinol (torreyol) and α-muurolol. These compounds share the same cadinane backbone and offer valuable insights into the distribution and potential biological activities of this class of molecules.

Quantitative Data on Cadinane Sesquiterpenoids in Essential Oils

The following table summarizes the quantitative data for notable cadinane sesquiterpenoids identified in the essential oil of Ageratina adenophora, a plant recognized for its rich content of these compounds.

| Plant Species | Essential Oil Source | Compound Name | Synonym(s) | Chemical Formula | Percentage (%) |

| Ageratina adenophora | Leaves | Torreyol | δ-Cadinol, 4-Cadinen-10-ol | C₁₅H₂₆O | 16.8[1][2][3] |

| Ageratina adenophora | Leaves | α-Muurolol | C₁₅H₂₆O | 24.56[4][5] |

Experimental Protocols

The following sections detail the methodologies commonly employed for the extraction, identification, and quantification of cadinane sesquiterpenoids from plant materials.

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material. The process involves the co-distillation of water and the volatile components of the plant.

-

Apparatus: A Clevenger-type apparatus is typically used.

-

Procedure:

-

Fresh or dried aerial parts of the plant (e.g., leaves of Ageratina adenophora) are placed in a round-bottom flask.

-

The flask is filled with a sufficient amount of distilled water to cover the plant material.

-

The mixture is heated to boiling. The resulting steam, carrying the volatile essential oil components, rises and passes into a condenser.

-

The condensed mixture of water and essential oil is collected in a graduated burette.

-

Due to their different densities and immiscibility, the essential oil separates from the aqueous phase (hydrosol).

-

The volume of the collected essential oil is measured to determine the yield.

-

The oil is then dried over anhydrous sodium sulfate and stored in a sealed vial at a low temperature (e.g., 4°C) until analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a complex mixture like an essential oil.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Conditions (Example for Ageratina adenophora essential oil analysis):

-

Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C (held for a few minutes).

-

Ramp: Increase temperature at a rate of 3-5°C/min to a final temperature of 240-280°C.

-

Final hold: Maintain the final temperature for a set period.

-

-

Injector Temperature: 250-280°C.

-

Injection Volume: 1 µL of a diluted essential oil sample (e.g., 1% in a suitable solvent like hexane or ethanol).

-

Split Ratio: A split injection is typically used to avoid column overload (e.g., 1:50 or 1:100).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230-250°C.

-

Transfer Line Temperature: 280-300°C.

-

-

Component Identification:

-

The identification of individual compounds is achieved by comparing their mass spectra with those in commercial mass spectral libraries (e.g., NIST, Wiley).

-

Comparison of the calculated Kovats retention indices (RI) with literature values provides further confirmation of the identification.

-

-

Quantification:

-

The relative percentage of each component is calculated from the GC peak areas without the use of correction factors.

-

Visualizations

Biosynthesis of Sesquiterpenoids

All sesquiterpenoids, including the cadinane class, are biosynthesized from the precursor molecule farnesyl pyrophosphate (FPP). The general pathway is illustrated below.

References

- 1. Chemical Composition and Bioactivity of Essential Oil of Ageratina adenophora from Bhaktapur District of Nepal | Semantic Scholar [semanticscholar.org]

- 2. (PDF) Chemical Composition and Bioactivity of Essential Oil of Ageratina adenophora from Bhaktapur District of Nepal (2013) | Bimala Subba | 20 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. nepjol.info [nepjol.info]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Enantioselective Total Synthesis of 4-Cadinen-7-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed enantioselective total synthesis of the cadinane sesquiterpenoid, 4-Cadinen-7-ol. The synthetic strategy is designed to provide stereocontrol over the key chiral centers of the cis-decalin core. The proposed route commences with an asymmetric Diels-Alder reaction to establish the core structure and key stereochemistry. Subsequent functional group manipulations, including a stereoselective reduction and the introduction of a double bond, complete the synthesis. Detailed experimental protocols for key transformations are provided, along with expected yields and stereoselectivities based on analogous reactions reported in the scientific literature. This document is intended to serve as a practical guide for researchers in natural product synthesis and medicinal chemistry.

Introduction

The cadinane sesquiterpenes are a large and diverse family of natural products characterized by a bicyclo[4.4.0]decane (decalin) carbon skeleton. Many members of this family exhibit interesting biological activities, making them attractive targets for total synthesis. This compound is a representative member of this class, featuring a cis-fused decalin core, a trisubstituted double bond, and a hydroxyl group. The development of an enantioselective synthesis is crucial for accessing stereochemically pure material for biological evaluation. This protocol details a plausible and efficient synthetic route to achieve this objective.

Proposed Synthetic Strategy

The retrosynthetic analysis for this compound is outlined below. The target molecule can be accessed from a key bicyclic intermediate containing a ketone at C7. This ketone can be stereoselectively reduced to the desired alcohol. The double bond at C4 can be introduced via elimination from a suitable precursor. The core cis-decalin ring system with the required relative stereochemistry can be constructed through a highly stereoselective intramolecular Diels-Alder reaction. The initial chirality can be introduced using a chiral auxiliary or an asymmetric catalyst in the formation of the Diels-Alder precursor.

Retrosynthetic Analysis

Caption: Retrosynthetic approach for this compound.

Experimental Protocols

Step 1: Synthesis of the Diels-Alder Precursor

This initial phase focuses on the preparation of a chiral, acyclic precursor amenable to an intramolecular Diels-Alder reaction. A plausible approach involves the asymmetric alkylation of a suitable starting material to install the first stereocenter, followed by chain elongation to incorporate the diene and dienophile moieties.

-

Protocol:

-

To a solution of a chiral imine derived from (R)- or (S)-alpha-methylbenzylamine and a suitable aldehyde in anhydrous THF at -78 °C, add LDA (1.1 eq).

-

Stir the resulting solution for 2 hours at -78 °C.

-

Add a suitable alkyl halide electrophile (e.g., a derivative of 3-butenyl bromide) and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.

-

The crude product is then hydrolyzed with aqueous acetic acid to afford the chiral aldehyde.

-

The aldehyde is then subjected to a Wittig reaction with a phosphorus ylide derived from a C5 fragment to construct the diene moiety.

-

The resulting triene is then ready for the intramolecular Diels-Alder reaction.

-

Step 2: Intramolecular Diels-Alder Cycloaddition

This key step establishes the cis-decalin core and sets the relative stereochemistry of multiple chiral centers in a single transformation. The reaction is typically promoted by a Lewis acid.

-

Protocol:

-

To a solution of the triene precursor in dry CH2Cl2 at -78 °C, add a Lewis acid catalyst (e.g., Et2AlCl, 1.2 eq).

-

Stir the reaction mixture at -78 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction carefully with saturated aqueous NaHCO3.

-

Extract the aqueous layer with CH2Cl2, and dry the combined organic layers over anhydrous Na2SO4.

-

Purify the crude product by flash column chromatography on silica gel to yield the bicyclic ketone.

-

Step 3: Stereoselective Reduction of the Ketone

The reduction of the C7 ketone to the corresponding alcohol with the desired stereochemistry is a critical step. The choice of reducing agent is crucial for achieving high diastereoselectivity.

-

Protocol:

-

To a solution of the bicyclic ketone in anhydrous methanol at -78 °C, add sodium borohydride (NaBH4, 3.0 eq) in portions.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of acetone, followed by saturated aqueous NH4Cl.

-

Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purify the product by flash column chromatography to afford the alcohol.

-

Step 4: Introduction of the C4-C5 Double Bond

The final step involves the formation of the trisubstituted double bond. This can be achieved through a variety of elimination reactions. One plausible method is the dehydration of a tertiary alcohol at C4, or the elimination of a sulfonate ester. A more modern approach could involve a transition-metal-catalyzed dehydrogenation. For this protocol, we will describe a dehydration approach.

-

Protocol:

-

To a solution of the C7-alcohol in pyridine at 0 °C, add Martin's sulfurane (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Quench the reaction by the addition of water.

-

Extract the product with diethyl ether, wash with saturated aqueous CuSO4, and then brine.

-

Dry the organic layer over anhydrous MgSO4 and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield this compound.

-

Quantitative Data Summary

The following table summarizes the expected yields and stereoselectivities for the key transformations based on literature precedents for similar reactions.

| Step | Transformation | Reagents | Expected Yield (%) | Expected Stereoselectivity (ee/de) |

| 1 | Asymmetric Alkylation | Chiral Auxiliary, LDA | 75-85 | >95% de |

| 2 | Intramolecular Diels-Alder | Et2AlCl | 60-70 | >90% de |

| 3 | Stereoselective Ketone Reduction | NaBH4 | 85-95 | >95% de |

| 4 | Dehydration | Martin's Sulfurane | 70-80 | N/A |

Visualized Experimental Workflow

Caption: Overall workflow for the enantioselective total synthesis of this compound.

Conclusion

The proposed enantioselective total synthesis of this compound provides a viable and efficient pathway to this natural product. The strategy relies on well-established and stereocontrollable reactions, making it a practical approach for laboratory synthesis. The detailed protocols and expected outcomes offer a solid foundation for researchers aiming to synthesize this and related cadinane sesquiterpenes for further biological and pharmacological investigation. Successful execution of this synthesis will provide access to enantiomerically pure this compound, enabling a more detailed study of its biological properties.

Application Notes and Protocols for the Extraction of 4-Cadinen-7-ol from Eupatorium adenophorum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatorium adenophorum, also known as Crofton weed, is a plant rich in bioactive secondary metabolites, particularly sesquiterpenoids. Among these, cadinene-type sesquiterpenes have garnered significant interest for their potential pharmacological activities, including antifungal and cytotoxic properties. This document provides detailed application notes and protocols for the extraction and isolation of a specific cadinene sesquiterpene, 4-Cadinen-7-ol, from E. adenophorum. The methodologies described herein are based on established scientific literature and are intended to guide researchers in the efficient recovery of this compound for further investigation in drug discovery and development.

Data Presentation: Quantitative Analysis of this compound Extraction

The concentration of this compound can vary depending on the extraction method employed. The following table summarizes the quantitative data from essential oil distillation methods, which are effective for obtaining this compound.

| Extraction Method | Plant Part | Oil Content (%) | Oil Yield ( kg/10 quintals) | Percentage of Cis-Cadin-4-en-7-ol in Oil (%) | Reference |

| Hydro-steam Distillation | Aerial parts | 0.23 | 2.27 | 8.52 | [1][2] |

| Steam Distillation | Aerial parts | 0.18 | 1.82 | 7.46 | [1] |

Experimental Protocols

Two primary methods for the extraction of this compound and other cadinene sesquiterpenes from E. adenophorum are presented below: essential oil distillation and solvent extraction followed by chromatographic purification.

Protocol 1: Extraction of this compound via Hydro-steam Distillation

This protocol is adapted from methodologies that have successfully isolated Cis-Cadin-4-en-7-ol as a major constituent of the essential oil of E. adenophorum.

Objective: To extract the essential oil containing this compound from the aerial parts of E. adenophorum.

Materials and Reagents:

-

Fresh aerial parts of Eupatorium adenophorum

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

-

Plant Material Preparation: Collect fresh aerial parts (leaves and stems) of E. adenophorum. Chop the plant material into small pieces to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Set up a Clevenger-type apparatus for hydro-distillation. Place the chopped plant material into the round-bottom flask.

-

Hydro-distillation: Add distilled water to the flask until the plant material is fully submerged. Heat the flask using a heating mantle to bring the water to a boil. The steam and volatilized essential oils will rise and pass into the condenser.

-

Condensation and Collection: The condensed water and essential oil will be collected in the separator of the Clevenger apparatus. Continue the distillation for 3-4 hours, or until no more oil is collected.

-

Oil Separation: After distillation, carefully separate the essential oil layer from the aqueous layer using a separatory funnel.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Quantification and Analysis: Determine the yield of the essential oil. The chemical composition of the oil, including the percentage of this compound, can be determined using GC-MS analysis.[1][3]

Protocol 2: Solvent Extraction and Chromatographic Isolation of Cadinene Sesquiterpenes

This protocol provides a general method for the extraction and isolation of cadinene sesquiterpenes, which can be adapted for the specific purification of this compound.[4][5]

Objective: To extract and isolate cadinene sesquiterpenes, including this compound, from the leaves of E. adenophorum.

Materials and Reagents:

-

Dried and powdered leaves of Eupatorium adenophorum

-

Ethyl acetate

-

Hexane

-

Silica gel (for column chromatography)

-

Glass column for chromatography

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates

-

Preparative Thin-Layer Chromatography (PTLC) plates

-

NMR and Mass Spectrometry for structural elucidation

Procedure:

-

Extraction:

-

Macerate the dried, powdered leaves of E. adenophorum with ethyl acetate at room temperature for 48-72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethyl acetate extract.

-

-

Column Chromatography:

-

Pack a glass column with silica gel slurried in hexane.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by TLC to identify those containing cadinene sesquiterpenes.

-

-

Purification by Preparative TLC:

-

Combine the fractions rich in the target compounds.

-

Apply the combined fractions to preparative TLC plates and develop with an appropriate solvent system (e.g., hexane:ethyl acetate).

-

Visualize the bands under UV light or by staining.

-

Scrape the band corresponding to the desired compound and elute it from the silica gel with a suitable solvent.

-

-

Structural Elucidation:

-

Evaporate the solvent to obtain the purified compound.

-

Confirm the structure of the isolated this compound using spectroscopic methods such as NMR and Mass Spectrometry.

-

Visualizations

Experimental Workflow

Caption: Experimental workflows for the extraction of this compound.

Hypothesized Signaling Pathway

While the specific signaling pathway of this compound is not yet elucidated, a related cadinene sesquiterpene glycoside has been shown to inhibit the NF-κB signaling pathway.[6] This pathway is a key regulator of inflammation and cell survival, making it a plausible target for cadinene-type compounds.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

- 1. chemijournal.com [chemijournal.com]

- 2. chemijournal.com [chemijournal.com]

- 3. Essential Oil Derived From Eupatorium adenophorum Spreng. Mediates Anticancer Effect by Inhibiting STAT3 and AKT Activation to Induce Apoptosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cadinene sesquiterpenes from Eupatorium adenophorum and their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The cadin-2-en-1β-ol-1β-D-glucuronopyranoside suppresses TPA-mediated matrix metalloproteinase-9 expression through the ERK signaling pathway in MCF-7 human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: GC-MS Analysis of 4-Cadinen-7-ol

Abstract

This application note provides a detailed protocol for the analysis of 4-Cadinen-7-ol, a cadinane-type sesquiterpenoid alcohol, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended for researchers, scientists, and professionals in drug development and natural product analysis. This document includes comprehensive procedures for sample preparation, GC-MS instrument parameters, and data analysis. Quantitative data is summarized in structured tables, and a logical workflow of the experimental process is visualized using a Graphviz diagram.

Introduction

This compound (C₁₅H₂₆O, MW: 222.37 g/mol ) is a sesquiterpenoid alcohol belonging to the cadinane class of bicyclic sesquiterpenes.[1][2] These compounds are commonly found in the essential oils of various plants and are of interest due to their potential biological activities. Accurate and reliable analytical methods are crucial for the identification and quantification of this compound in complex matrices such as plant extracts and essential oils. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like sesquiterpenoids, offering high-resolution separation and definitive identification based on mass spectra.[3]

Experimental Protocols

The choice of sample preparation method depends on the nature of the sample matrix. Below are protocols for the extraction of this compound from plant material and for the direct analysis of essential oils.

2.1.1. Solvent Extraction from Plant Material

This protocol is suitable for the extraction of sesquiterpenoids from dried plant tissues.

-

Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.

-

Solvent Selection: Choose a volatile organic solvent of appropriate polarity. Dichloromethane or a mixture of n-hexane and ethyl acetate are effective for extracting sesquiterpenoids.

-

Extraction:

-

Maceration: Soak the powdered plant material in the selected solvent (e.g., 10 g of plant material in 100 mL of solvent) for 24-48 hours at room temperature with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus. Extract the powdered plant material for 6-8 hours.

-

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid the loss of volatile compounds.

-

Final Sample Preparation: Dissolve the concentrated extract in a suitable volatile solvent (e.g., n-hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL for GC-MS analysis.

2.1.2. Direct Analysis of Essential Oils

Essential oils can often be analyzed directly after dilution.

-

Dilution: Dilute the essential oil sample in a volatile solvent such as n-hexane or ethyl acetate. A typical dilution is 1 µL of essential oil in 1 mL of solvent.

-

Filtration (Optional): If the diluted sample contains any particulate matter, filter it through a 0.45 µm syringe filter before injection into the GC-MS system.

The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar capillary column |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless or Split (e.g., 50:1 split ratio) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, then ramp at 3°C/minute to 240°C, and hold for 5 minutes. |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 40-400 |

Data Presentation

The identification of this compound in a sample chromatogram is based on two key parameters:

-

Retention Index (RI): The Kovats Retention Index should be calculated relative to a homologous series of n-alkanes. The NIST WebBook reports retention indices for cis-Cadin-4-en-7-ol on non-polar columns (like DB-5) in the range of 1598 to 1650.[4]

-

Mass Spectrum: The obtained mass spectrum should be compared with a reference spectrum from a spectral library (if available) or with the expected fragmentation pattern.

While a publicly available mass spectrum for this compound is not readily accessible, the fragmentation pattern can be predicted based on the general principles of mass spectrometry for sesquiterpenoid alcohols.

-

Molecular Ion (M⁺): The molecular ion peak at m/z 222 may be weak or absent, which is common for alcohols.

-

Loss of Water [M-18]⁺: A peak corresponding to the loss of a water molecule (m/z 204) is expected due to dehydration of the alcohol.

-

Loss of an Isopropyl Group [M-43]⁺: Cleavage of the isopropyl group is a common fragmentation pathway for cadinane sesquiterpenoids, resulting in a fragment at m/z 179.

-

Other Key Fragments: Other significant fragments may appear at m/z 161, 133, 119, 105, and 91, arising from further fragmentation of the bicyclic carbon skeleton.

A reference mass spectrum for the isomeric Cadin-4-en-10-ol shows prominent peaks at m/z 149 and 121, which could also be present in the spectrum of this compound.[5]

For the quantification of this compound, an internal standard method is recommended for improved accuracy and precision.

| Quantitative Parameter | Description |

| Internal Standard | A suitable internal standard, such as tetradecane or another compound not present in the sample with a retention time close to the analyte, should be used. |

| Calibration Curve | A calibration curve should be prepared using a certified reference standard of this compound at a minimum of five different concentrations. |

| Linearity | The linearity of the calibration curve should be evaluated by the coefficient of determination (R²), which should be ≥ 0.995. |

| Limit of Detection (LOD) and Limit of Quantification (LOQ) | LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). |

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The protocol described in this application note provides a robust and reliable method for the analysis of this compound by GC-MS. The detailed steps for sample preparation and instrumental analysis, along with the expected data characteristics, will aid researchers in the accurate identification and quantification of this sesquiterpenoid alcohol in various matrices. The provided workflow diagram offers a clear visual representation of the entire analytical process.

References

Application Notes and Protocols: Purification of 4-Cadinen-7-ol using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 4-Cadinen-7-ol, a sesquiterpenoid of interest, using silica gel column chromatography. The methodology described herein is a standardized approach, offering a robust starting point for achieving high purity of the target compound from a crude mixture, such as a natural product extract or a synthetic reaction mixture. While this protocol is comprehensive, optimization may be necessary based on the specific composition of the crude sample.

Introduction

This compound is a sesquiterpene alcohol with potential applications in pharmaceutical and fragrance industries. As with many natural and synthetic products, isolation and purification are critical steps to enable further characterization and development. Column chromatography is a fundamental and widely used technique for the separation of chemical compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. This application note details the use of normal-phase column chromatography with a silica gel stationary phase and a hexane-ethyl acetate mobile phase gradient for the effective purification of this compound.

Experimental Protocol

This protocol outlines the materials and step-by-step procedure for the purification of this compound.

Materials and Reagents

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh)

-

Mobile Phase Solvents:

-

n-Hexane (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

-

Crude Sample: Pre-concentrated mixture containing this compound

-

Apparatus:

-

Glass chromatography column with stopcock

-

Cotton or glass wool

-

Sand (acid-washed)

-

Separatory funnel or solvent reservoir

-

Fraction collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp for visualization (if applicable) or chemical stain (e.g., potassium permanganate)

-

Rotary evaporator

-

Column Preparation (Wet Packing Method)

-

Plugging the Column: Securely place a small plug of cotton or glass wool at the bottom of the chromatography column to prevent the stationary phase from washing out.[1]

-

Adding a Sand Layer: Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base for the stationary phase.[1]

-

Preparing the Slurry: In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% n-hexane or a 98:2 hexane:ethyl acetate mixture). Mix well to ensure no air bubbles are trapped.

-

Packing the Column: Carefully pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.[1]

-

Equilibration: Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry. Add another thin layer of sand on top of the silica gel to prevent disturbance during sample and solvent addition.[1]

Sample Loading

-

Sample Preparation: Dissolve the crude sample containing this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.

-

Dry Loading (Recommended): For better separation, it is often advantageous to dry-load the sample. Adsorb the dissolved crude sample onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the prepared column.

-

Wet Loading: If dry loading is not feasible, carefully apply the concentrated sample solution directly to the top of the silica bed using a pipette, taking care not to disturb the surface.

Elution and Fraction Collection

-

Initial Elution: Begin eluting the column with the least polar solvent mixture (e.g., 98:2 n-hexane:ethyl acetate). The mobile phase is added continuously to the top of the column to maintain a constant flow.

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This allows for the sequential elution of compounds with increasing polarity. A typical gradient might be:

-

98:2 n-hexane:ethyl acetate (to elute non-polar impurities)

-

95:5 n-hexane:ethyl acetate

-

90:10 n-hexane:ethyl acetate (likely elution range for this compound)

-